Ethyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family
Preparation Methods
The synthesis of Ethyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. . The reaction conditions often require the use of palladium catalysts and bases such as triethylamine under an inert atmosphere.
Chemical Reactions Analysis
Ethyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy group, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings to introduce different functional groups.
Scientific Research Applications
Ethyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimetabolite in purine biochemical reactions and its antitrypanosomal activity.
Material Science: The compound’s photophysical properties make it suitable for use in fluorescent probes and organic light-emitting devices.
Biological Research: It is used in bioimaging applications due to its fluorescent properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an antimetabolite by interfering with purine metabolism, thereby inhibiting the growth of certain pathogens . The compound’s fluorescent properties are attributed to its ability to undergo intramolecular charge transfer, which enhances its absorption and emission behaviors .
Comparison with Similar Compounds
Ethyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyridine derivatives such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share similar structural features and are also used in medicinal chemistry and material science.
Pyrazolo[3,4-b]pyridines: These compounds have different ring fusion patterns but exhibit similar biological activities.
Imidazo[1,2-a]pyridines: These compounds are used in similar applications and have comparable photophysical properties.
This compound stands out due to its unique combination of difluoromethoxy and ethyl ester groups, which enhance its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H10F2N2O3 |
---|---|
Molecular Weight |
256.21 g/mol |
IUPAC Name |
ethyl 6-(difluoromethoxy)pyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H10F2N2O3/c1-2-17-10(16)8-5-14-15-6-7(18-11(12)13)3-4-9(8)15/h3-6,11H,2H2,1H3 |
InChI Key |
VPFNICNPIYFDMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CN2N=C1)OC(F)F |
Origin of Product |
United States |
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